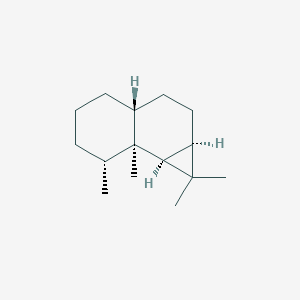

Aristolane

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H26 |

|---|---|

Molecular Weight |

206.37 g/mol |

IUPAC Name |

(1aR,3aR,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene |

InChI |

InChI=1S/C15H26/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h10-13H,5-9H2,1-4H3/t10-,11-,12-,13+,15+/m1/s1 |

InChI Key |

MKGHZTWCWRGKCY-NTASLKFISA-N |

SMILES |

CC1CCCC2C1(C3C(C3(C)C)CC2)C |

Isomeric SMILES |

C[C@@H]1CCC[C@H]2[C@]1([C@H]3[C@H](C3(C)C)CC2)C |

Canonical SMILES |

CC1CCCC2C1(C3C(C3(C)C)CC2)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Aristolane Type Compounds

Isolation from Nardostachys chinensis

Nardostachys chinensis, a perennial herb found in the Himalayan region, is a significant source of aristolane-type sesquiterpenoids. researchgate.net Phytochemical investigations of the roots and rhizomes of this plant have led to the isolation and characterization of numerous aristolane derivatives.

For instance, a study on the ethanol extract of Nardostachys chinensis resulted in the isolation of four previously unknown aristolane-type sesquiterpenes. These included a novel 8,9-secoaristolane, secoaristolenedioic acid, two aristolone (B209160) derivatives, 1α,2β-dihydroxyaristolone and 9-epidebilon, and a rare aristolane-chalcone hybrid, 3'-hydroxynardoaristolone A. nih.govsemanticscholar.org Further research on this plant has yielded additional aristolane compounds, such as kanshone C. researchgate.net

Table 1: Aristolane-Type Sesquiterpenoids from Nardostachys chinensis

| Compound Name | Structural Class | Source Part |

|---|---|---|

| Secoaristolenedioic acid | 8,9-secoaristolane | Roots and Rhizomes |

| 1α,2β-dihydroxyaristolone | Aristolone derivative | Roots and Rhizomes |

| 9-epidebilon | Aristolone derivative | Roots and Rhizomes |

| 3'-hydroxynardoaristolone A | Aristolane-chalcone hybrid | Roots and Rhizomes |

Identification in Artemisia annua and Artabotrys Species

Artemisia annua, commonly known as sweet wormwood, is renowned for producing the antimalarial compound artemisinin, which is also a sesquiterpene lactone. researchgate.net While extensively studied for its diverse sesquiterpenoid content, the specific presence of aristolane-type compounds in Artemisia annua is not as prominently documented as in other plants like Nardostachys chinensis. However, the genus Artemisia is known for its chemical diversity, and various sesquiterpenes have been isolated from Artemisia annua. nih.govnih.gov

The genus Artabotrys, belonging to the Annonaceae family, is another source of aristolane-type sesquiterpenes. mdpi.com These climbing shrubs, found in tropical and subtropical regions, produce a variety of sesquiterpenoids, including those with the aristolane skeleton. researchgate.net

Presence in Aristolochia arcuata and Valeriana jatamansi

Phytochemical studies of Aristolochia arcuata have revealed the presence of various chemical constituents, including sesquiterpenoids. nih.gov While the primary focus of many studies on this genus has been on aristolochic acids and alkaloids, the presence of other types of terpenoids, including those with skeletons related to aristolane, has been noted.

Valeriana jatamansi, a medicinal plant distributed across several Asian countries, is known to produce a range of sesquiterpenoids. researchgate.net Research on the rhizomes of this plant has led to the isolation of various compounds, and while it is a rich source of different sesquiterpenoid types, the specific isolation of aristolane-type compounds is an area of ongoing phytochemical investigation. nih.gov

Marine Organism Sources

The marine environment is a rich and diverse source of natural products, including aristolane-type compounds, which have been identified in both marine flora and fauna.

Identification in Marine Red Seaweeds (e.g., Laurencia species)

Marine red seaweeds, particularly those belonging to the genus Laurencia, are well-documented producers of a vast array of halogenated and non-halogenated secondary metabolites, including a variety of sesquiterpenes. researchgate.net Among these, aristolane-type sesquiterpenes have been isolated and identified.

For example, two new aristolane sesquiterpenes, aristolan-10-ol-9-one and aristolan-8-en-1-one, were isolated from the red alga Laurencia similis. researchgate.net Another study on Laurencia majuscula collected from the Red Sea also reported the isolation of an aristolane derivative, aristol-9-en-1α-ol. mdpi.com

Table 2: Aristolane-Type Sesquiterpenes from Laurencia Species

| Compound Name | Species | Collection Location |

|---|---|---|

| Aristolan-10-ol-9-one | Laurencia similis | Not specified |

| Aristolan-8-en-1-one | Laurencia similis | Not specified |

Isolation from Marine Soft Corals (e.g., Lemnalia species)

Marine soft corals are another significant source of novel bioactive compounds, including terpenoids. The genus Lemnalia has been found to produce aristolane-type sesquiterpenoids.

A chemical investigation of the soft coral Lemnalia sp., collected from the South China Sea, led to the isolation of a new aristolane sesquiterpene, clavukoellian K. nih.gov Another study on a different Lemnalia species from the same region yielded a new aristolane-type sesquiterpenoid named 2-acetoxy-aristolane. nih.gov

Table 3: Aristolane-Type Sesquiterpenoids from Lemnalia Species

| Compound Name | Species | Collection Location |

|---|---|---|

| Clavukoellian K | Lemnalia sp. | South China Sea |

Characterization from Sponges (e.g., Axinella cannabina)

While the initial prompt suggested Axinella cannabina as a potential source, a review of the scientific literature indicates that this species is primarily known for producing other classes of sesquiterpenoids, such as those with allo-aromadendrane and epi-eudesmane skeletons, often featuring isocyanide and isothiocyanate functional groups.

However, the closely related sponge genus Axinyssa has been identified as a source of aristolane-type sesquiterpenoids. Research on the sponge Axinyssa isabela, collected from the Gulf of California, has led to the isolation of several aristolane derivatives. nih.govacs.org These compounds, named axinysones A-E and axinynitrile A, represent a significant contribution to the known diversity of the aristolane family. nih.govacs.org The discovery of these metabolites in Axinyssa underscores the importance of marine sponges as a rich reservoir of novel natural products.

Below is a table summarizing the aristolane derivatives isolated from Axinyssa isabela:

| Compound Name | Molecular Formula | Source Organism | Reference |

| Axinysone A | C15H22O2 | Axinyssa isabela | nih.govacs.org |

| Axinysone B | C15H22O2 | Axinyssa isabela | nih.govacs.org |

| Axinysone C | C15H20O2 | Axinyssa isabela | nih.govacs.org |

| Axinysone D | C15H20O2 | Axinyssa isabela | nih.govacs.org |

| Axinysone E | C15H20O3 | Axinyssa isabela | nih.govacs.org |

| Axinynitrile A | C16H21N | Axinyssa isabela | nih.govacs.org |

Fungal and Microbial Sources

The fungal kingdom is another significant domain for the discovery of aristolane-type compounds. These sesquiterpenoids have been identified in various fungal species, from Basidiomycetes to endophytic fungi, suggesting that the genetic machinery for their production is distributed across different fungal lineages.

Discovery in Basidiomycetes (e.g., Russula species)

The genus Russula, a group of ectomycorrhizal mushrooms, is a notable fungal source of aristolane sesquiterpenes. creamjournal.orgresearchgate.netnih.gov Chemical investigations of various Russula species have led to the identification of several compounds possessing the characteristic aristolane framework. For instance, aristolane sesquiterpenes have been reported from Russula rosea, a species that has been examined for its bioactive constituents. creamjournal.org The presence of these compounds in Russula mushrooms, which form symbiotic relationships with trees, suggests they may play a role in the ecological interactions of these fungi.

Identification in Wood-rotting Fungi (e.g., Irpex lacteus)

Irpex lacteus, a white-rot fungus known for its ability to degrade lignin in wood, has been extensively studied for its diverse array of secondary metabolites. While this fungus is a known producer of various sesquiterpenoids, particularly those with a tremulane skeleton, to date, there are no specific reports of aristolane-type compounds being isolated from Irpex lacteus. nih.govresearchgate.netmdpi.comtaylorfrancis.com The metabolic profile of this fungus is rich in other terpenoids and polyketides, but the aristolane scaffold appears to be absent based on current scientific literature. mdpi.comtaylorfrancis.com

Metabolites from Endophytic Fungi (e.g., Trichoderma longibrachiatum)

Endophytic fungi, which live within the tissues of plants without causing any apparent disease, are a prolific source of natural products. Trichoderma longibrachiatum is an endophytic fungus that produces a wide range of secondary metabolites, including peptaibols, polyketides, pyrones, and various terpenes. wikipedia.orgscione.com However, despite its metabolic diversity, there is currently no scientific evidence to suggest that Trichoderma longibrachiatum produces aristolane-type sesquiterpenoids. wikipedia.orgscione.com A recent study did identify a new aristolane-type sesquiterpenoid, 2-acetoxy-aristolane, from Trichoderma longibrachiatum EN-586, an endophyte derived from the marine red alga Laurencia obtusa. mdpi.com This finding suggests that the potential for aristolane production within the Trichoderma genus may be species or even strain-specific and influenced by the host organism.

Chemotaxonomic and Biogeographic Considerations

The distribution of aristolane-type sesquiterpenoids presents an interesting case for chemotaxonomy and biogeography. The occurrence of this specific chemical class in distantly related organisms such as marine sponges (Axinyssa) and terrestrial fungi (Russula) is noteworthy. This scattered distribution suggests that the biosynthetic pathways for aristolane may have evolved independently in these different lineages or could be the result of horizontal gene transfer.

From a chemotaxonomic perspective, the presence of aristolane derivatives could serve as a marker for certain species or genera. For example, within the fungal kingdom, their identification in Russula species contributes to the chemical characterization of this large and diverse genus.

Biogeographically, aristolane-type compounds have been found in organisms from diverse environments, ranging from the marine ecosystems of the Gulf of California to the terrestrial forest ecosystems where Russula mushrooms thrive. nih.govcreamjournal.org The discovery of an aristolane derivative from an endophytic fungus associated with a marine alga further expands the known habitats of organisms producing these compounds. mdpi.com This wide geographical and ecological distribution indicates that the production of aristolane is not restricted to a specific environmental niche. Further research into the genetic basis of aristolane biosynthesis across these different organisms will be crucial to unraveling the evolutionary and ecological significance of this unique class of sesquiterpenoids.

Biosynthetic Pathways and Enzymology of Aristolane Sesquiterpenoids

Precursor Elucidation and Initial Cyclization Events

The biosynthesis of aristolane sesquiterpenoids, a diverse class of natural products, originates from a common linear precursor and involves a series of complex enzymatic transformations to construct the characteristic bicyclic scaffold.

Farnesyl Diphosphate (B83284) (FDP) as a Universal Precursor

The journey to the intricate structure of aristolane begins with Farnesyl Diphosphate (FDP), a C15 isoprenoid intermediate. FDP serves as the universal precursor for the biosynthesis of all sesquiterpenes, including aristolane-type compounds. nih.govnih.gov This precursor is assembled from three five-carbon isoprene (B109036) units. mdpi.com The biosynthesis of sesquiterpenes involves two main steps: first, the generation of FDP from the condensation of isoprene precursors, and second, the transformation of FDP by specific enzymes to create the vast diversity of sesquiterpene carbon skeletons. mdpi.com For instance, the terpene cyclase aristolochene (B1197444) synthase acts on farnesyl-diphosphate (FPP) to produce aristolochene in a single step. nih.gov

Role of Terpene Synthases and Cyclases in Scaffold Formation

The crucial step in the formation of the aristolane scaffold is catalyzed by a class of enzymes known as terpene synthases, or terpene cyclases. nih.gov These enzymes are responsible for converting the linear FDP molecule into the complex cyclic structures characteristic of sesquiterpenoids. A well-studied example is the 5-epi-aristolochene synthase from Nicotiana tabacum. researchgate.netresearchgate.net Terpene synthases mediate complex carbocation-based cyclization and rearrangement cascades. nih.gov They are broadly categorized into two classes based on how they initiate catalysis: Type I synthases abstract the diphosphate group to generate an allylic carbocation, while Type II synthases protonate an alkene or epoxide. nih.gov Fungal aristolochene synthases from species like Aspergillus terreus and Penicillium roqueforti are also known to be monofunctional enzymes that catalyze this key cyclization. researchgate.net

Proposed Mechanisms for Ring Formation and Rearrangements

The conversion of the acyclic FDP to the bicyclic aristolane framework involves a sophisticated and elegant reaction cascade within the active site of the terpene synthase. The process is initiated by the ionization of the diphosphate group from FDP, which generates an allylic carbocation. nih.gov This is followed by an electrophilic attack of the carbocation on a distal double bond, leading to the formation of a cyclic intermediate. nih.gov

The mechanism proceeds through a series of intramolecular cyclizations and rearrangements. For the formation of 5-epi-aristolochene, the enzyme guides the FDP substrate through a conformation that facilitates the initial cyclization. Subsequent hydride shifts and a second ring closure lead to the formation of the bicyclic aristolane skeleton. The reaction is terminated by a deprotonation step, which yields the final sesquiterpene hydrocarbon. The precise stereochemistry of the product is tightly controlled by the enzyme's active site architecture. researchgate.net

Oxidative Modifications and Degradative Pathways

Following the formation of the basic aristolane hydrocarbon skeleton, a variety of secondary metabolic enzymes introduce further structural diversity. These modifications often involve oxidative reactions that can lead to functionalized or even degraded aristolane derivatives.

Oxidative Cleavage and Carbon Atom Removal

A notable modification of the aristolane core involves the oxidative cleavage of carbon-carbon bonds, which can lead to the removal of carbon atoms. This results in degraded sesquiterpenoids, such as 11,12,13-tri-nor-sesquiterpenes, which have lost the three-carbon isopropyl or isopropenyl side chain. nih.gov This process is believed to occur through the oxidative cleavage of the C3 substituent, often with the simultaneous formation of a double bond. nih.gov An example of a naturally occurring degraded aristolane is secoaristolenedioic acid, an 8,9-secoaristolane, which has been isolated from Nardostachys chinensis. researchgate.netnih.gov The formation of such seco-compounds indicates a cleavage of the ring structure of the parent aristolane.

Role of Monooxygenases and Dioxygenases

The oxidative modifications of the aristolane scaffold are primarily carried out by monooxygenases and dioxygenases. nih.govresearchgate.net These enzymes are capable of incorporating one or two oxygen atoms from molecular oxygen (O2) into their substrates, respectively. mdpi.com This introduces functional groups such as hydroxyls, ketones, or epoxides onto the aristolane framework. Monooxygenases, such as cytochrome P450s, typically require a hydrogen donor like NADPH to incorporate one oxygen atom into the substrate while the other is reduced to water. mdpi.com Dioxygenases, on the other hand, incorporate both atoms of O2 into the substrate. researchgate.net These enzymatic oxidations are crucial for the biosynthesis of the vast array of oxygenated aristolane-type sesquiterpenoids found in nature and can also initiate degradative pathways by making the molecule more susceptible to ring cleavage. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 11,12,13-tri-nor-sesquiterpenes |

| 5-epi-aristolochene |

| Aristolochene |

| Farnesyl Diphosphate (FDP) |

Formation of Highly Oxygenated Aristolane Derivatives

The biosynthesis of highly oxygenated aristolane derivatives is a testament to the remarkable catalytic power of enzymes, particularly those of the cytochrome P450 (P450) superfamily. These enzymes are monooxygenases that play a crucial role in the functionalization of the aristolane skeleton. The process typically begins with the aristolochene core, which is sequentially oxidized by P450 enzymes.

These oxidations can occur at various positions on the aristolane ring system, leading to the introduction of hydroxyl groups, ketones, and other oxygen-containing functionalities. The regioselectivity and stereoselectivity of these reactions are tightly controlled by the specific P450 enzymes involved. For instance, the formation of a di-oxygenated aristolane would involve two distinct oxidation steps, each catalyzed by a specific P450 enzyme or a single P450 with broad substrate specificity. The accumulation of multiple oxygenated functionalities results in the formation of "highly oxygenated" derivatives, which often possess significant biological properties.

Key Enzymatic Machinery in Aristolane Biosynthesis

The biosynthesis of the diverse array of aristolane sesquiterpenoids is orchestrated by a suite of specialized enzymes. The initial cyclization of the universal precursor, farnesyl diphosphate (FPP), into the characteristic aristolochene skeleton is a pivotal step catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), specifically aristolochene synthase.

Following the formation of the basic aristolane framework, a variety of "tailoring" enzymes come into play to generate the vast structural diversity observed in this family. Among the most important of these are:

Cytochrome P450 Monooxygenases (P450s): As mentioned previously, these enzymes are instrumental in introducing oxygen atoms into the aristolane structure. Different P450s exhibit distinct substrate specificities and catalytic activities, leading to a wide range of oxygenated products.

Dehydrogenases: These enzymes are responsible for the oxidation of hydroxyl groups to ketones or aldehydes, further modifying the aristolane core.

Reductases: Conversely, reductases catalyze the reduction of carbonyl groups to hydroxyl groups, often with high stereospecificity.

Methyltransferases: These enzymes add methyl groups to the aristolane skeleton, a common modification in many natural products.

Glycosyltransferases: In some instances, sugar moieties are attached to the aristolane structure by glycosyltransferases, which can significantly alter the solubility and biological activity of the final compound.

The coordinated action of these enzymes, often working in a sequential or combinatorial fashion, is what ultimately gives rise to the rich chemical diversity of the aristolane family.

Proposed Biosynthetic Routes for Diverse Aristolane Skeletons

The aristolane framework serves as a versatile scaffold upon which a remarkable variety of chemical structures can be built. The following sections explore the proposed biosynthetic pathways for some of the more unusual aristolane derivatives.

Pathways Leading to Aristolane-Type Anhydrides

The formation of aristolane-type anhydrides, such as aristolanhydride, represents a significant modification of the core sesquiterpenoid structure. While the precise enzymatic steps are still under investigation, a plausible biosynthetic pathway can be proposed based on known biochemical transformations. The process likely begins with an aristolane precursor that has undergone oxidative cleavage of one of the rings, a reaction often catalyzed by P450 enzymes. This cleavage would generate a dicarboxylic acid intermediate. The subsequent formation of the anhydride (B1165640) ring is thought to be an enzyme-catalyzed dehydration reaction, where the two carboxyl groups are condensed to form the cyclic anhydride functionality.

| Intermediate | Proposed Enzymatic Step | Enzyme Class |

| Aristolane Precursor | Oxidative Ring Cleavage | Cytochrome P450 Monooxygenase |

| Dicarboxylic Acid Intermediate | Dehydration/Cyclization | Anhydride Synthase (putative) |

| Aristolane-Type Anhydride | - | - |

Biogenesis of Nardoaristolones A and B

Nardoaristolones A and B, isolated from Nardostachys chinensis, are fascinating examples of highly modified aristolane-type sesquiterpenoids. nih.gov Their biogenesis is thought to begin with a known aristolane precursor, such as 1(10)-aristolen-2-one.

Nardoaristolone A is a unique aristolane-chalcone adduct. Its formation likely involves the enzymatic coupling of an aristolane-derived intermediate with a chalcone (B49325) molecule, a class of compounds derived from the phenylpropanoid pathway. This condensation reaction would be catalyzed by a specific transferase enzyme.

Nardoaristolone B possesses an even more unusual nor-aristolane skeleton with a rearranged tricyclic ring system. nih.gov Its biogenesis is proposed to involve a series of oxidative rearrangements of an aristolane precursor. This could include epoxidation, followed by ring opening and subsequent intramolecular cyclization to form the novel 3/5/6 tricyclic system. The loss of a carbon atom to form the "nor" structure likely occurs through an oxidative decarboxylation event.

| Compound | Proposed Precursor | Key Biosynthetic Steps |

| Nardoaristolone A | 1(10)-aristolen-2-one | Enzymatic condensation with a chalcone |

| Nardoaristolone B | 1(10)-aristolen-2-one | Oxidative rearrangement, epoxidation, ring opening, intramolecular cyclization, oxidative decarboxylation |

Mechanistic Insights into Biosynthetic Epimerization

Epimerization, the change in stereochemistry at a single chiral center, is a crucial process for generating structural diversity in natural products. In the context of aristolane biosynthesis, epimerization can occur at various stages, leading to the formation of diastereomeric compounds with potentially different biological activities.

The enzymatic mechanisms underlying epimerization in sesquiterpenoid biosynthesis are varied. One common mechanism involves a deprotonation-reprotonation sequence at a carbon atom adjacent to a carbonyl group. In this scenario, a base on the enzyme abstracts a proton, leading to the formation of a planar enolate intermediate. The subsequent reprotonation of this intermediate can occur from either face, leading to either the retention of the original stereochemistry or its inversion (epimerization). The stereochemical outcome is dictated by the precise positioning of the enolate intermediate and the proton donor within the enzyme's active site.

Another possible mechanism for epimerization involves redox reactions. For example, a hydroxyl group can be oxidized to a ketone by a dehydrogenase, which removes the chiral center. A subsequent reduction of the ketone by a reductase can then reintroduce the hydroxyl group with either the original or the opposite stereochemistry, depending on the facial selectivity of the reductase.

These epimerization reactions highlight the exquisite control that enzymes exert over the three-dimensional structure of molecules, enabling the synthesis of a vast array of stereochemically distinct aristolane sesquiterpenoids.

Chemical Synthesis Strategies for Aristolane and Analogues

Total Synthesis Approaches to the Aristolane Skeleton

The total synthesis of the aristolane skeleton has been approached through various strategic disconnections, leading to both racemic and asymmetric syntheses. These approaches often feature key cyclization reactions to construct the characteristic fused ring system.

Strategies for Asymmetric Total Synthesis

The demand for enantiomerically pure aristolane natural products has spurred the development of several asymmetric total synthesis strategies. These methods aim to control the absolute stereochemistry of the target molecule from an early stage.

One prominent strategy involves the use of the chiral pool , where a readily available chiral natural product is used as the starting material. This approach leverages the inherent chirality of the starting material to induce asymmetry in the final product. For instance, terpenes from the chiral pool can serve as effective starting points for the synthesis of more complex terpene natural products. nih.gov

Catalytic asymmetric synthesis represents another powerful approach. In the enantioselective total synthesis of (−)-Nardoaristolone B, a member of the aristolone (B209160) family, a key step involves a copper(I)-catalyzed asymmetric conjugate addition of a Grignard reagent to an enone. acs.org This reaction, facilitated by a chiral phosphoramidite (B1245037) ligand, establishes a crucial stereocenter with high enantioselectivity. acs.org This initial stereocenter then directs the stereochemical outcome of subsequent transformations.

Convergent and Divergent Synthetic Routes

Conversely, a divergent synthesis allows for the generation of a library of structurally related compounds from a common intermediate. nih.gov This strategy is particularly valuable for the synthesis of various aristolane analogues for structure-activity relationship studies. A divergent approach might involve the synthesis of a key tricyclic intermediate that can be elaborated through different reaction pathways to yield a range of natural products and their non-natural derivatives.

| Strategy | Description | Advantages |

| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. | Increased overall yield, parallel synthesis, flexibility in fragment modification. |

| Divergent | Synthesis of multiple target molecules from a common intermediate. | Efficient for creating libraries of analogues, useful for SAR studies. |

Construction of Complex Tricyclic Systems

The hallmark of the aristolane skeleton is its compact and sterically congested tricyclic system. The construction of this core is a pivotal challenge in any total synthesis. Intramolecular cyclization reactions are frequently employed to forge the key carbon-carbon bonds that define the tricyclic framework.

A notable strategy for the synthesis of (±)-aristolone involves the intramolecular cyclization of a diazoketone catalyzed by cupric sulfate (B86663). cdnsciencepub.comresearchgate.net This reaction proceeds via a keto-carbenoid intermediate which then undergoes an intramolecular C-H insertion to form the tricyclic ketone.

In the synthesis of (−)-Nardoaristolone B, a gold(I)-catalyzed oxidative cyclization of an enyne was utilized to construct a key ring of the tricyclic system. acs.org This modern synthetic method demonstrates the power of transition metal catalysis in forging complex ring systems with high efficiency.

Stereoselective Synthetic Methodologies

The aristolane skeleton possesses multiple stereocenters, and the precise control of their relative and absolute stereochemistry is paramount for the successful synthesis of the natural products.

Enantioselective Additions and Cyclizations

Enantioselective additions and cyclizations are crucial for establishing the initial stereocenters in an asymmetric synthesis. As mentioned earlier, the copper(I)-catalyzed asymmetric conjugate addition is a key enantioselective step in the synthesis of (−)-Nardoaristolone B. acs.org This reaction sets the absolute configuration of a quaternary stereocenter, which is often a challenging synthetic task.

Furthermore, intramolecular cyclization reactions can also be rendered enantioselective. While specific examples for the aristolane core are still emerging, the broader field of natural product synthesis has seen the development of powerful enantioselective cyclization methods, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming step.

Control of Relative and Absolute Stereochemistry

Achieving control over both the relative and absolute stereochemistry of multiple contiguous stereocenters is a central theme in aristolane synthesis. The initial stereocenter, established through an asymmetric reaction, often serves as a stereochemical control element for subsequent reactions. This is a form of substrate-controlled diastereoselectivity, where the existing chirality in the molecule dictates the stereochemical outcome of new stereocenter formation. researchgate.net

| Stereochemical Control Strategy | Description | Example in Aristolane Synthesis Context |

| Chiral Pool | Utilization of enantiomerically pure natural products as starting materials. | Use of chiral terpenes to impart asymmetry. nih.gov |

| Catalytic Asymmetric Synthesis | Employment of chiral catalysts to induce enantioselectivity. | Copper(I)-catalyzed asymmetric conjugate addition in the synthesis of (−)-Nardoaristolone B. acs.org |

| Substrate-Controlled Diastereoselectivity | An existing stereocenter in the molecule directs the stereochemical outcome of subsequent reactions. | Diastereoselective enolate trapping following an asymmetric conjugate addition. acs.org |

Synthesis of Aristolane Derivatives and Structural Analogues

The chemical modification of natural products is a powerful tool for generating novel compounds with potentially enhanced or altered biological activities. researchgate.netmdpi.comnih.gov This approach leverages the readily available core structure of the natural product, allowing for the exploration of structure-activity relationships through targeted chemical transformations. nih.gov Polysaccharides, for instance, are natural polymers that can be modified through various chemical reactions to enhance their properties and applications. researchgate.netsciopen.com Common modification strategies include sulfation, phosphorylation, acetylation, selenization, and carboxymethylation, which introduce new functional groups onto the polysaccharide backbone. mdpi.comnih.gov These modifications can significantly alter the physical and chemical properties of the natural product, such as solubility and biological activity. mdpi.com

In the context of aristolane chemistry, similar principles of chemical modification can be applied. The aristolane skeleton, with its unique carbocyclic framework, presents multiple sites for functionalization. By selectively modifying the existing functional groups or introducing new ones, a diverse library of aristolane derivatives can be generated. For example, hydroxyl groups on the aristolane core can be esterified or etherified to produce a range of analogues. Ketone functionalities can be reduced or converted to other groups. These modifications can impact the molecule's polarity, steric profile, and ability to interact with biological targets.

The following table summarizes common chemical modification strategies that can be applied to natural aristolanes, drawing parallels from the well-established field of polysaccharide modification.

| Modification Type | Reagents and Conditions | Potential Outcome |

| Sulfation | Chlorosulfonic acid/pyridine, Sulfur trioxide/pyridine | Introduction of sulfate groups, potentially altering biological activity. mdpi.com |

| Phosphorylation | Phosphorylating agents | Introduction of phosphate (B84403) groups, influencing polarity and biological interactions. nih.gov |

| Acetylation | Acetic anhydride (B1165640), Acetyl chloride | Esterification of hydroxyl groups, affecting lipophilicity. nih.gov |

| Alkylation | Alkyl halides, Strong base | Etherification of hydroxyl groups or alkylation of carbon centers. nih.gov |

| Oxidation | Various oxidizing agents | Conversion of alcohols to ketones or aldehydes, or other oxidative transformations. fairusgroup.com |

| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | Conversion of carbonyls to alcohols. |

The synthesis of seco-aristolanes, which are aristolane analogues with a cleaved ring, and hybrid structures that combine the aristolane motif with other pharmacophores, represents a strategic approach to developing novel bioactive molecules. nih.govnih.gov This strategy is exemplified by the synthesis of seco-coumarin/furoxan hybrids and secosteroid-1,3,4-oxadiazole hybrids, which have shown promising anti-tumor and antiproliferative activities. nih.govnih.gov

The synthesis of seco-aristolanes can be achieved through various ring-opening reactions of the parent aristolane skeleton. For example, oxidative cleavage of a carbon-carbon bond within one of the rings can lead to the formation of a seco-aristolane derivative. These compounds, with their increased conformational flexibility, may interact with biological targets in a different manner compared to the rigid parent structure.

Hybrid structures, on the other hand, are designed to incorporate the structural features of aristolanes with those of other known bioactive molecules. This molecular hybridization approach aims to create bifunctional molecules with improved therapeutic potential. For instance, a hybrid molecule could be synthesized by linking an aristolane core to a known enzyme inhibitor or a fluorescent tag for imaging studies. The synthesis of such hybrids often involves the functionalization of the aristolane core with a suitable linker, followed by coupling with the desired molecular fragment.

The table below outlines some synthetic strategies for creating seco-aristolanes and hybrid structures, inspired by recent advances in the synthesis of other hybrid molecules.

| Strategy | Description | Example Application |

| Oxidative Cleavage | Ring opening of the aristolane core via oxidation to generate seco-aristolanes. | Creating more flexible analogues for structure-activity relationship studies. |

| Molecular Hybridization | Covalent linking of an aristolane moiety to another pharmacophore. | Development of bifunctional molecules with enhanced biological activity. nih.govnih.gov |

| Dendrimer Synthesis | Creation of hybrid structures by attaching aristolane units to a dendrimeric core. | Potential for multivalent interactions and targeted delivery. mdpi.com |

Novel Synthetic Transformations in Aristolane Chemistry

The pursuit of more efficient and versatile methods for constructing the aristolane framework has led to the exploration of novel synthetic transformations. These cutting-edge reactions offer new avenues for accessing complex aristolane derivatives and analogues.

Carbon-hydrogen (C-H) bond activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. rutgers.eduacsgcipr.orgnih.gov This strategy offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalization of the starting materials. acsgcipr.org In the context of aristolane synthesis, C-H activation can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the aristolane skeleton, enabling the rapid diversification of analogues. nih.govresearchgate.netscispace.com

Rearrangement reactions are another class of powerful transformations that can be utilized to construct the intricate carbocyclic framework of aristolanes. wikipedia.orgthermofisher.comwiley-vch.debyjus.com These reactions involve the migration of an atom or group within a molecule to form a new structural isomer. thermofisher.comwiley-vch.debyjus.com By carefully designing the substrate and reaction conditions, complex skeletal rearrangements can be orchestrated to afford the desired aristolane core in a single step. masterorganicchemistry.com

The following table highlights some key C-H activation and rearrangement reactions that could be applied to aristolane synthesis.

| Reaction Type | Description | Potential Application in Aristolane Synthesis |

| Directed C-H Functionalization | A directing group guides a metal catalyst to a specific C-H bond for functionalization. researchgate.net | Site-selective introduction of functional groups on the aristolane core. |

| Palladium-Catalyzed C-H Arylation | Formation of a C-C bond between an aromatic C-H bond and an aryl halide. scispace.com | Synthesis of arylated aristolane derivatives. |

| Wagner-Meerwein Rearrangement | A 1,2-migration of an alkyl, aryl, or hydride group in a carbocation intermediate. wikipedia.org | Construction of the aristolane carbon skeleton from a suitable precursor. |

| Pinacol Rearrangement | Conversion of a 1,2-diol to a ketone or aldehyde through a carbocation rearrangement. thermofisher.com | Skeletal rearrangement to form key structural motifs of aristolanes. |

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the construction of cyclic compounds. wikipedia.orgorganic-chemistry.orgnih.gov This reaction, catalyzed by transition metal complexes, involves the intramolecular reaction of two alkene functionalities to form a new double bond within a ring. wikipedia.orgorganic-chemistry.org RCM has proven to be a versatile tool for the synthesis of a wide range of ring sizes, from small to large macrocycles, and is tolerant of many functional groups. wikipedia.orgorganic-chemistry.org In the synthesis of aristolane natural products, RCM can be a key step in forming one of the characteristic rings of the aristolane skeleton. rsc.org

Cyclopropanation reactions, which involve the formation of a three-membered cyclopropane (B1198618) ring, also offer unique opportunities in aristolane synthesis. wikipedia.orgnih.govorganic-chemistry.org The introduction of a cyclopropane ring into the aristolane framework can significantly alter its conformational properties and biological activity. The Simmons-Smith reaction is a classic and reliable method for the stereospecific cyclopropanation of alkenes. mdpi.comethz.ch

The table below summarizes the application of these powerful cyclization strategies in the context of aristolane synthesis.

| Strategy | Description | Key Features and Advantages |

| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene to form a cyclic alkene. wikipedia.orgorganic-chemistry.orgrsc.org | High functional group tolerance, applicable to a wide range of ring sizes. wikipedia.orgorganic-chemistry.orgnih.gov |

| Simmons-Smith Cyclopropanation | Stereospecific conversion of an alkene to a cyclopropane using a carbenoid reagent. mdpi.comethz.ch | Directed by nearby hydroxyl groups, providing high diastereoselectivity. mdpi.comethz.ch |

| Diazo-Mediated Cyclopropanation | Reaction of an alkene with a diazo compound, often catalyzed by a metal salt. wikipedia.orgethz.ch | Access to a variety of substituted cyclopropanes. ethz.ch |

Oxidative cyclization reactions provide a direct and efficient means of constructing cyclic ethers and other heterocyclic systems from acyclic precursors. beilstein-journals.orgnih.govnih.gov These reactions often proceed through a radical or cationic intermediate and can be highly diastereoselective. beilstein-journals.orgnih.gov In the synthesis of aristolane analogues, oxidative cyclization can be employed to introduce oxygen-containing rings or to functionalize the existing carbocyclic framework.

For example, the oxidative cyclization of a 1,5-diene can lead to the formation of a tetrahydrofuran (B95107) ring, a structural motif found in some natural products. beilstein-journals.orgresearchgate.net This transformation can be catalyzed by various transition metal complexes, with the stereochemical outcome often controlled by the substrate or catalyst. beilstein-journals.orgresearchgate.net The ability to form new rings and introduce functionality in a single step makes oxidative cyclization an attractive strategy for the synthesis of complex molecules like aristolanes.

The following table provides an overview of oxidative cyclization reactions relevant to aristolane chemistry.

| Reaction Type | Description | Mechanistic Pathway |

| Diene Oxidative Cyclization | Conversion of a 1,5-diene to a substituted tetrahydrofuran. beilstein-journals.org | Can proceed through a radical cation intermediate. nih.govresearchgate.net |

| Oxidative C-H/C-H Cyclization | Formation of a new ring through the coupling of two C-H bonds under oxidative conditions. beilstein-journals.org | Often involves a metal-catalyzed C-H activation step. |

| Enzyme-Catalyzed Oxidative Cyclization | Biocatalytic approach to cyclization, often with high stereoselectivity. nih.gov | Involves redox enzymes such as P450 monooxygenases. nih.gov |

Advanced Structural Elucidation and Stereochemical Assignment of Aristolane Type Compounds

High-Resolution Spectroscopic Techniques for Complex Structures

The determination of the planar structure of aristolane compounds relies heavily on a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the molecular formula, connectivity of atoms, and the nature of functional groups present in the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of aristolane-type compounds. A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, ¹H-¹H COSY, HMQC (or HSQC), HMBC, and NOESY, are employed to piece together the molecular framework. nih.govresearchgate.netacs.orgjipb.net

¹H-¹H COSY (Correlation Spectroscopy) is utilized to identify proton-proton coupling networks, establishing the connectivity of adjacent protons. For instance, in the analysis of various aristolane derivatives, COSY spectra have been crucial in delineating the spin systems within the cyclohexane (B81311) and cyclopropane (B1198618) rings. nih.govmdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances. researchgate.netjipb.net

HMBC (Heteronuclear Multiple Bond Correlation) is arguably one of the most powerful 2D NMR techniques for determining the carbon skeleton. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are instrumental in connecting different spin systems and in placing quaternary carbons, which lack proton attachments. For example, HMBC correlations have been used to confirm the aristolane skeleton by showing connections from methyl protons to various carbons within the ring system. nih.govacs.orgnih.gov Key HMBC correlations for aristolane derivatives often include those from the methyl groups (H₃-12, H₃-13, H₃-14, H₃-15) to the quaternary and methine carbons of the core structure. nih.govacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. NOESY correlations are critical for determining the relative stereochemistry of the molecule by observing through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. acs.orgjipb.netmdpi.com For example, NOESY correlations can help establish the relative orientation of substituents on the cyclohexane ring and the stereochemistry of the ring junctions. acs.orgnih.gov

The following table summarizes representative ¹H and ¹³C NMR data for an aristolane derivative, showcasing the typical chemical shifts observed for this class of compounds.

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 77.3 | 4.07 (dd, 3.0, 1.3) | C-5, C-9, C-10 | H-9 |

| 2 | 71.9 | 3.91 (q-like, 2.9) | C-4, C-10 | - |

| 3 | 32.8 | - | - | - |

| 4 | - | - | - | H-6 |

| 5 | 40.2 | - | - | - |

| 6 | 45.3 | 1.65 (d, 9.8) | C-8 | H-4, H-7 |

| 7 | 30.8 | - | - | H-6 |

| 8 | 175.3 | - | - | - |

| 9 | 130.0 | 5.87 (d, 1.2) | C-1, C-5 | H-1 |

| 10 | 168.3 | - | - | - |

| 11 | 29.1 | - | - | - |

| 12 | 16.9 | 1.91 (s) | C-6, C-7, C-11, C-13 | - |

| 13 | 32.4 | 1.32 (s) | C-6, C-7, C-11, C-12 | - |

| 14 | - | 1.81 (s) | C-4, C-5, C-6 | - |

| 15 | - | 0.95 (d, 6.9) | C-3, C-4, C-5 | - |

Data adapted from studies on aristolone (B209160) derivatives. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a fundamental technique used to determine the precise molecular formula of aristolane compounds. nih.govmdpi.comnih.gov By providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺), the elemental composition can be deduced, which is the first crucial step in structure elucidation. nih.govmdpi.comnih.gov For instance, the molecular formula of a novel aristolane derivative might be established as C₁₅H₂₂O₄ by observing an [M+Na]⁺ ion at m/z 289.1410, which corresponds to the calculated value. nih.gov

Fragmentation analysis, often performed in conjunction with HRESIMS (MS/MS), can offer valuable structural insights by revealing characteristic fragmentation patterns of the aristolane skeleton. The way the molecule breaks apart can provide clues about the location of functional groups and the connectivity of the ring system.

| Compound Type | Molecular Formula | Ionization Mode | Observed m/z | Calculated m/z | Reference |

| Aristolane Derivative | C₁₅H₂₂O₄ | HRESIMS (pos.) | 289.1410 [M+Na]⁺ | 289.1410 | nih.gov |

| Aristolane-Chalcone Hybrid | C₃₂H₃₄O₈ | HRESIMS (pos.) | 569.2147 [M+Na]⁺ | 569.2146 | nih.gov |

| Aristolane Anhydride (B1165640) | C₁₅H₂₀O₃ | HRESIMS | 249.1469 [M+H]⁺ | 249.1491 | nih.gov |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in aristolane compounds. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the context of aristolane sesquiterpenoids, IR spectroscopy is particularly useful for detecting hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functionalities. nih.govjipb.net

For example, a broad absorption band in the region of 3400-3500 cm⁻¹ is indicative of a hydroxyl group. nih.gov The presence of a strong absorption band around 1700 cm⁻¹ typically signals a carbonyl group, with the exact wavenumber providing clues as to whether it is a ketone, aldehyde, or part of a conjugated system. nih.govjipb.net Absorptions in the 1600-1680 cm⁻¹ region are characteristic of C=C stretching vibrations. nih.gov

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Compound Example | Reference |

| Hydroxyl (-OH) | ~3445 | 1α,2β-dihydroxyaristolone | nih.gov |

| Conjugated Carbonyl (C=O) | ~1642 | 1α,2β-dihydroxyaristolone | nih.gov |

| Carbonyl (C=O) | ~1687 | Secoaristolenedioic acid | d-nb.info |

Determination of Absolute and Relative Stereochemistry

Once the planar structure of an aristolane compound is established, the next critical step is to determine its three-dimensional structure, which includes both the relative and absolute stereochemistry of its chiral centers.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive techniques for determining the absolute configuration of chiral molecules like aristolane sesquiterpenoids. science.govresearchgate.netresearchgate.net These methods measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light. wikipedia.orgkud.ac.injasco-global.com

The experimental ECD spectrum of a new aristolane compound is often compared with the spectra of known related compounds or with spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). science.govresearchgate.net A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. science.govresearchgate.net The sign of the Cotton effects in the ECD spectrum is particularly sensitive to the stereochemistry of the chromophore and its environment within the molecule. researchgate.netencyclopedia.pub

Optical Rotatory Dispersion (ORD) provides complementary information to ECD. The relationship between ORD and ECD is described by the Kronig-Kramers transforms. biologic.net The shape and sign of the ORD curve, especially the Cotton effect, are characteristic of the absolute stereochemistry of the molecule. kud.ac.in

Single-crystal X-ray diffraction is the most definitive method for determining the complete three-dimensional structure of a crystalline compound, providing unambiguous information about both the relative and absolute stereochemistry. acs.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.deuhu-ciqso.es The analysis of the diffraction data yields a detailed 3D map of electron density, from which the positions of all atoms in the molecule can be determined with high precision. uol.de

For aristolane-type compounds that can be crystallized, single-crystal X-ray analysis provides unequivocal proof of their structure. acs.orgnih.gov For instance, the absolute configuration of nardoaristolone B was established by single-crystal X-ray diffraction, which determined the stereochemistry to be 4R, 5R, 6S, 7R. acs.org The Flack parameter, obtained from the X-ray data analysis, is a critical value for confirming the absolute structure of chiral, non-centrosymmetric crystals. acs.org

| Compound | Method | Key Findings | Reference |

| Nardoaristolone B | Single-Crystal X-ray Diffraction | Absolute configuration determined as 4R, 5R, 6S, 7R. | acs.org |

| Nardoaristolone C | Single-Crystal X-ray Diffraction | Confirmed the relative configuration of the molecule. | nih.gov |

Chemical Derivatization and Spectroscopic Correlation Methods (e.g., Modified Mosher's Method)

The unambiguous assignment of absolute stereochemistry is a critical step in the characterization of complex natural products like aristolane-type sesquiterpenoids. While techniques like X-ray crystallography provide definitive proof, they are contingent on obtaining suitable crystals, which is not always feasible. Consequently, chemical derivatization methods, coupled with spectroscopic analysis, remain indispensable tools. Among these, the modified Mosher's method is a widely applied NMR-based technique for determining the absolute configuration of chiral secondary alcohols. umn.edu

The method involves the esterification of the target alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), (R)-MTPA and (S)-MTPA, to form a pair of diastereomeric esters. umn.edu The underlying principle is that the bulky phenyl group of the MTPA moiety creates a specific conformational preference in the resulting esters. This leads to predictable shielding or deshielding effects on the protons located near the newly formed chiral center. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons on either side of the carbinol carbon, the absolute configuration can be deduced. umn.edunih.gov

This technique has been successfully employed in the structural elucidation of several aristolane-related compounds. For instance, the absolute configurations of aristoyunnolins B, C, E, and F, new sesquiterpenoids isolated from Aristolochia yunnanensis, were determined using the modified Mosher's method in combination with Circular Dichroism (CD) analysis. acs.org Similarly, the absolute configurations of the aristolane derivatives axinysone A and axinysone B, isolated from the sponge Axinyssa isabela, were assigned after their esterification with (R)- and (S)-MTPA chlorides. acs.org

Structural Diversity and Novel Skeletons within the Aristolane Class

The aristolane sesquiterpenoids, while defined by a characteristic tricyclic core, display remarkable structural diversity. mdpi.com This diversity arises from various biosynthetic modifications, including ring cleavage, skeletal rearrangements, and conjugation with other chemical entities. These modifications lead to the formation of novel skeletons that expand the structural boundaries of the aristolane class.

seco-Aristolane Derivatives

Seco-aristolanes are derivatives in which one of the rings of the core skeleton has undergone oxidative cleavage. A notable example is secoaristolenedioic acid , a novel 8,9-seco-aristolane isolated from the roots and rhizomes of Nardostachys chinensis. nih.govresearchgate.net Its structure was established through extensive spectroscopic analysis, including HRESIMS, which determined its molecular formula as C15H22O4. researchgate.net The key structural feature, the cleavage of the C-8–C-9 bond in ring B, was confirmed by HMBC correlations. This led to the formation of two carboxyl groups at the newly formed termini, resulting in an 8,9-seco-1(10)-aristolene-8,9-dioic acid structure. researchgate.netnih.gov

Aristolane-Hybrid Conjugates (e.g., Aristolane-Chalcone Hybrids)

A fascinating aspect of aristolane chemistry is the natural occurrence of hybrid molecules, where an aristolane moiety is conjugated with a unit from a different biosynthetic pathway. acs.org These conjugates represent a significant expansion of structural diversity.

The most prominent examples are the aristolane-chalcone hybrids . Nardoaristolone A , isolated from Nardostachys chinensis, was the first reported compound of this type. acs.orgrsc.orgrsc.org Its structure features an aristolane-type sesquiterpenoid fused with a chalcone (B49325) unit via a 2,3-dihydrofuran (B140613) ring. researcher.lifekib.ac.cn Subsequently, another rare aristolane-chalcone hybrid, 3'-hydroxynardoaristolone A , was also isolated from the same plant species. nih.govresearchgate.net

Beyond chalcones, aristolanes can conjugate with other molecular types. Eucarobustols A and B , isolated from Eucalyptus robusta, are the first known examples of conjugates formed between an aristolane sesquiterpenoid and an acylphloroglucinol unit. researchgate.netfrontiersin.orgacs.org More recently, a series of novel acylphloroglucinol-sesquiterpenoid adducts, dryatraols J–P , were isolated from Dryopteris atrata. Several of these compounds represent the first instances of a dimeric acylphloroglucinol moiety fused to an aristolane-type sesquiterpene through a furan (B31954) ring. cjnmcpu.com

Rearranged and Contracted Aristolane Skeletons

Skeletal rearrangements give rise to further structural novelty within the aristolane class. Nardoaristolone B , discovered alongside nardoaristolone A in Nardostachys chinensis, possesses a unique ring-contracted aristolane skeleton. rsc.orgrsc.org Its structure is characterized by an unusual 3/5/6 tricyclic ring system, a significant deviation from the parent aristolane framework. acs.orgresearchgate.net The formation of this skeleton is proposed to occur biosynthetically from an aristolane precursor. rsc.orgrsc.org

Re-evaluation and Revision of Reported Aristolane Structures

The structural elucidation of complex molecules is an iterative process, and advancements in analytical techniques can lead to the re-evaluation and correction of previously reported structures. The aristolane class has seen such revisions, highlighting the importance of rigorous spectroscopic analysis.

A significant case is the structural revision of aristolanhydride , a compound isolated from Nardostachys chinensis. A careful re-examination of the published 1D and 2D NMR data, along with HRESIMS spectra, revealed inconsistencies with the proposed anhydride structure. nih.govresearchgate.net The spectroscopic evidence, particularly the HRESIMS data, pointed towards a dicarboxylic acid structure rather than a cyclic anhydride. The revised structure was identified as secoaristolenedioic acid. researchgate.net

Another instance involves the revision of an aristolene alcohol from N. chinensis. The compound was initially identified as 9-aristolene-1α-ol. However, subsequent detailed 2D-NMR spectroscopy and its oxidation to the corresponding ketone led to a structural reassignment. The correct structure was determined to be 1(10)-aristolene-9β-ol . researchgate.net These revisions underscore the power of modern spectroscopic methods in accurately defining complex molecular architectures.

Molecular Mechanisms of Aristolane Mediated Biological Interactions

Modulation of Specific Molecular Targets

Aristolane-type sesquiterpenoids have demonstrated the ability to modulate the function of key proteins involved in physiological and pathological processes. Their interactions with targets such as neurotransmitter transporters and enzymes highlight their potential as scaffolds for therapeutic development.

The serotonin (B10506) transporter (SERT) is a critical protein in the regulation of serotonergic neurotransmission and a primary target for drugs treating neuropsychiatric disorders. Research into natural products has identified aristolane-type sesquiterpenoids from Nardostachys chinensis as potent regulators of SERT function.

A study evaluating a range of sesquiterpenoids found that several aristolane derivatives could either inhibit or enhance SERT activity. Notably, the aristolane-type sesquiterpenoid kanshone C was identified as the most potent SERT inhibitor among the tested compounds. In contrast, other related compounds, specifically nardosinane-type sesquiterpenoids like desoxo-narchinol A, were found to enhance SERT function potently. This dual regulatory capacity underscores the potential of the aristolane scaffold for developing novel modulators of serotonin transport.

Table 1: Regulatory Effects of Selected Aristolane-type Sesquiterpenoids on SERT

| Compound | Source Organism | Effect on SERT |

|---|

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. While direct inhibition of PTP1B by isolated aristolane compounds is not extensively documented in the provided sources, studies on extracts from plants known to produce aristolanes offer insight.

The methanolic rootstock extract of Nardostachys jatamansi, a plant renowned for its production of aristolane and other sesquiterpenoids, has demonstrated significant in vitro inhibitory activity against PTP1B nih.gov. The extract exhibited a half-maximal inhibitory concentration (IC50) that was more potent than the standard α-amylase inhibitor, acarbose, and comparable to other enzyme inhibitors, highlighting the therapeutic potential of its constituent compounds nih.gov.

Table 2: PTP1B Inhibitory Activity of Nardostachys jatamansi Extract

| Extract/Compound | IC50 Value (µg/ml) |

|---|---|

| Methanolic rootstock extract | 24.56 ± 0.8 |

Cellular Bioactivity and Signaling Pathway Interventions

Beyond direct molecular targeting, aristolane compounds elicit a range of cellular effects, interfering with complex processes such as vessel formation, parasitic life cycles, and microbial growth.

Angiogenesis, the formation of new blood vessels, is a critical process in both development and disease, including cancer. The zebrafish has emerged as a valuable in vivo model for studying angiogenesis and testing the anti-angiogenic potential of chemical compounds.

In the investigation of aristolane sesquiterpenoids, a study on compounds isolated from the marine soft coral Lemnalia sp. evaluated their effects on angiogenesis in a transgenic fluorescent zebrafish model nih.govnih.gov. One new aristolane sesquiterpenoid, named clavukoellian K, was assessed for its anti-angiogenic properties. However, the results indicated that clavukoellian K did not inhibit blood vessel growth but instead displayed significant pro-angiogenic activity, promoting angiogenesis in a dose-dependent manner in a PTK787-induced vascular injury model at a concentration of 2.5 μM nih.govnih.gov. This finding reveals that the aristolane skeleton can also serve as a basis for compounds that stimulate, rather than inhibit, vascular formation.

Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue. The search for new antimalarial agents from natural sources is a key research priority. While direct testing of pure aristolane compounds against Plasmodium falciparum is not detailed in the available literature, related compounds from the Aristolochia genus, which is known for producing aristolane-related structures, have been evaluated.

Specifically, aristolactams, which are biosynthetically related to aristolochic acids and share precursors with some sesquiterpenoids, have been studied. For instance, aristolactam I, isolated from Aristolochia indica, has been noted for its biological activities, which have prompted investigations into the antiparasitic potential of this class of compounds nih.gov. However, specific IC50 values for aristolane itself against P. falciparum are not provided in the search results.

The aristolane scaffold and related compounds from the Aristolochia genus have shown activity against a spectrum of microbial pathogens.

Staphylococcus aureus : Compounds isolated from Aristolochia brevipes have demonstrated notable antibacterial activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains. Aristololactam I showed inhibitory activity, while the compound 9-methoxytariacuripyrone and its biotransformed derivative were particularly potent, with Minimum Inhibitory Concentrations (MICs) against MRSA strains in the range of 4.0-16.0 μg/mL researchgate.net.

Bacillus subtilis and Escherichia coli : Aqueous extracts from the medicinal plant Aristolochia bracteolata have been tested for antibacterial activity against several pathogens. The extracts showed significant inhibiting activity against Bacillus subtilis and E. coli internationaljournalcorner.com. The study indicated that Staphylococcus aureus was the most sensitive organism to the extracts, while Klebsiella pneumoniae and E. coli were also susceptible internationaljournalcorner.com.

Candida albicans : There is limited specific information in the provided search results detailing the activity of aristolane compounds against the fungal pathogen Candida albicans. However, the broader class of sesquiterpenoids and extracts from various plants are known to possess antifungal properties nih.govnih.gov.

Table 3: Antimicrobial Activity of Aristolane-Related Compounds

| Compound/Extract | Target Microorganism | Activity (MIC in µg/mL) |

|---|---|---|

| 9-methoxytariacuripyrone | Methicillin-resistant S. aureus (MRSA) | 4.0 - 16.0 |

| 5-amino-9-methoxy-3,4-dihydro-2H-benzo(h)chromen-2-one | Methicillin-resistant S. aureus (MRSA) | 4.0 - 16.0 |

| Aristolochia bracteolata aqueous extract | Bacillus subtilis | Active (Inhibition Zone Observed) |

Antiviral Mechanisms of Action (e.g., Inhibition of Influenza A Virus (H1N1) Cellular Processes)

While specific mechanistic studies detailing the action of pure aristolane compounds against the Influenza A (H1N1) virus are emerging, research into the broader class of sesquiterpenoids provides significant insights into potential antiviral pathways. Extracts rich in sesquiterpenes have demonstrated a notable ability to counteract the H1N1 virus within cellular models.

A primary mechanism implicated in this antiviral activity is the modulation of the host's innate immune response, specifically through the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov Sesquiterpene-rich extracts of Carpesium abrotanoides have been shown to significantly decrease the mRNA and protein expression of key components in this pathway, including TLR4, Myeloid differentiation primary response 88 (MyD88), and Nuclear factor kappa B (NF-κB) in virus-infected cells. nih.gov The TLR4 receptor typically recognizes viral envelope proteins, triggering a signaling cascade that leads to the activation of NF-κB and the subsequent production of inflammatory cytokines. nih.gov By inhibiting the expression of TLR4, MyD88, and NF-κB, these sesquiterpene compounds can effectively suppress the virus-induced inflammatory response, which is a major contributor to lung tissue injury during infection. nih.gov This suggests that a potential mechanism for aristolane-related compounds is the disruption of host cellular pathways that the virus exploits for replication and pathogenesis, rather than direct action on viral components. nih.gov

Anti-inflammatory Cellular Pathways (e.g., Inhibition of Pro-inflammatory Mediators)

Aristolane and related sesquiterpenoids exhibit significant anti-inflammatory properties by directly targeting the production of key pro-inflammatory mediators. A central mechanism is the inhibition of nitric oxide (NO), a signaling molecule that plays a critical role in the inflammatory process. Sesquiterpenoids isolated from the roots of Inula racemosa have been shown to moderately inhibit lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophage cells. nih.gov

The anti-inflammatory effects also extend to the regulation of inflammatory cytokines. Nardosinone, a bioactive sesquiterpenoid from Nardostachys jatamansi, a known source of aristolane compounds, has demonstrated anti-inflammatory and anti-neuroinflammatory effects. researchgate.net Furthermore, sesquiterpene-rich extracts have been found to downregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This action is linked to the inhibition of the NF-κB signaling pathway, a crucial transcription factor that governs the expression of many genes involved in inflammation. nih.gov By suppressing the activation of NF-κB, these compounds prevent the transcription of target genes like TNF-α and IL-6, thereby reducing the inflammatory cascade. nih.gov

**Table 1: Inhibition of Nitric Oxide Production by Sesquiterpenoids from *Inula racemosa***

| Compound | IC₅₀ (µM) for NO Inhibition |

|---|---|

| Compound 9 | 7.39 ± 0.36 |

| Compound 12 | 6.35 ± 0.26 |

| Compound 13 | 5.39 ± 0.18 |

Data sourced from Zhang et al., 2012. nih.gov

Cytotoxic Mechanisms in Tumor Cell Lines

Aristolane-type sesquiterpenoids isolated from Nardostachys jatamansi have demonstrated significant cytotoxic activity against various human tumor cell lines, particularly pancreatic cancer. nih.gov The molecular mechanisms underlying this cytotoxicity primarily involve the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

A mechanistic study of nardostachin, a related terpenoid, revealed that it induces apoptosis in SW1990 pancreatic cancer cells through the mitochondria-dependent pathway. nih.gov This intrinsic pathway of apoptosis involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioner enzymes of cell death. Furthermore, nardostachin was found to induce cell cycle arrest at the G2/M phase, preventing the cancer cells from progressing through mitosis and proliferating. nih.gov

Other aristolane compounds, such as 1-hydroxylaristolone and 1(10)-aristolane-9β-ol, have also shown potent cytotoxic effects against pancreatic (CFPAC-1, PANC-1, SW1990) and other tumor cell lines. nih.gov The induction of apoptosis by sesquiterpenoids has also been observed in leukemia cell lines like HL-60, characterized by DNA fragmentation and the cleavage of Poly(ADP-ribose) polymerase (PARP) protein, a hallmark of apoptosis. nih.gov

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Aristolane Terpenoids Against Human Pancreatic Cancer Cell Lines

| Compound | SW1990 Cell Line | PANC-1 Cell Line | CFPAC-1 Cell Line |

|---|---|---|---|

| 1(10)-Aristolane-9β-ol | 0.07 ± 0.05 | 0.01 ± 0.01 | - |

| 1-Hydroxylaristolone | - | 0.01 ± 0.01 | 1.12 ± 1.19 |

| Nardostachin | 4.82 ± 6.96 | 6.50 ± 1.10 | - |

Data represents the concentration required to inhibit cell growth by 50% and is sourced from Ma et al., 2022. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent therapeutic agents. For compounds related to the aristolane framework, SAR studies have provided detailed insights at the molecular level.

Research on aristoyagonine, a derivative containing a similar core structure, has elucidated key interactions with the bromodomain-containing protein 4 (Brd4), an epigenetic reader and a target in cancer therapy. nih.govmdpi.com Co-crystal structures of aristoyagonine derivatives bound to the human Brd4 bromodomain show that these inhibitors occupy a hydrophobic pocket, which is the natural binding site for acetylated lysine residues on histone proteins. nih.gov

The SAR studies revealed that specific modifications to the aristoyagonine scaffold directly impact its binding affinity and inhibitory activity. For instance, the nature and position of substituents on the aromatic rings of the molecule are critical. The binding mode within the hydrophobic pocket is a key determinant of the compound's efficacy as a Brd4 inhibitor. nih.gov This detailed molecular understanding allows for the rational design of novel derivatives with improved potency and selectivity for inhibiting the Brd4 bromodomain, highlighting their potential in the development of cancer therapeutics. nih.govmdpi.com

Ecological Roles and Chemical Ecology of Aristolane Sesquiterpenoids

Inter-species Interactions Mediated by Aristolane Compounds

Aristolane sesquiterpenoids serve as crucial chemical signals in the interactions between different species, influencing competition, predation, and other ecological relationships. These interactions are fundamental to the structure of many ecosystems.

The production of these metabolites can be a factor in competitive ecological encounters. Certain organisms release sesquiterpenoids that can have an allelopathic effect, influencing the growth and survival of neighboring species. rsc.org For instance, some marine organisms produce sesquiterpenes that play a role in competition for space, a critical resource in crowded benthic environments. researchgate.net

A fascinating example of inter-species interaction involves the transfer of defensive compounds through the food web. Some marine nudibranchs, which are mollusks without a protective shell, acquire isocyanoterpenes from the sponges they consume. acs.org These acquired compounds, which can include aristolane derivatives, then serve as a defense mechanism for the nudibranch against predators like fish, a phenomenon known as ichthyotoxicity. acs.org

Furthermore, complex aristolane dimers isolated from the plant Nardostachys jatamansi, such as dinardokanshones, have been found to significantly enhance the activity of the serotonin (B10506) transporter (SERT). sci-hub.se In an ecological context, the modulation of neurotransmitter systems like SERT in an insect herbivore could represent a sophisticated defense strategy, leading to altered behavior or toxicity and thus deterring predation. This represents a direct chemical mediation of a plant-herbivore interaction.

Defensive Mechanisms in Producer Organisms (e.g., Antifeedant, Anti-epibiosis)

One of the most well-documented ecological functions of aristolane sesquiterpenoids is their role in the chemical defense of the organisms that produce them. ucdavis.edu These compounds act as potent deterrents against herbivores, fouling organisms, and other potential threats.

Many aristolane-producing organisms, particularly marine red algae of the genus Laurencia, utilize these compounds as antifeedants. researchgate.net The presence of aristolanes and related sesquiterpenes in the tissues of these algae makes them unpalatable to many herbivores, thereby reducing predation pressure. researchgate.netresearchgate.net This antifeedant activity has been noted against various marine invertebrates and fish. Research has shown that related sesquiterpenes can act as repellents against insects such as the leaf-cutter ant. rsc.org

In marine environments, surfaces are prime real estate for colonization by larvae of invertebrates and microbial biofilms, a process known as epibiosis or biofouling. Aristolane sesquiterpenoids exhibit significant anti-epibiosis and antifouling activity. iomcworld.comiomcworld.com By releasing these compounds, organisms like Laurencia can prevent the settlement of barnacles, mussels, and other fouling organisms on their surfaces. researchgate.netiomcworld.com This is a crucial defensive strategy that ensures the producer's access to light and nutrients is not impeded.

Table 1: Examples of Aristolane Sesquiterpenoids from Laurencia similis and their Defensive Ecological Roles

| Compound Name | Producer Organism | Reported Ecological Role |

| Aristolane | Laurencia similis | Antifeedant, Anti-epibiosis researchgate.netiomcworld.com |

| Aristolan-10-ol-9-one | Laurencia similis | Antifeedant, Anti-epibiosis researchgate.netiomcworld.com |

| Aristolan-8-en-1-one | Laurencia similis | Antifeedant, Anti-epibiosis researchgate.netiomcworld.com |

| Aristol-9(10)-en-8-one (Aristolone) | Laurencia similis | Antifeedant, Anti-epibiosis iomcworld.comiomcworld.com |

Role in Symbiotic and Pathogenic Relationships within Ecosystems

Aristolane sesquiterpenoids are also deeply involved in the complex web of symbiotic and pathogenic interactions that define ecosystems. They can help foster beneficial partnerships or act as weapons against disease-causing organisms.

A significant role for aristolanes has been identified in symbiotic relationships. For example, fungi of the genus Russula are known to produce aristolane sesquiterpenoids. mdpi.com These fungi are ectomycorrhizal, meaning they form a symbiotic relationship with the roots of trees, which is critical for nutrient cycling in forest ecosystems. mdpi.com The production of these compounds may play a role in establishing or maintaining this crucial mutualistic interaction, potentially by deterring soil-borne pathogens or mediating communication with the host plant.

In the context of pathogenic relationships, aristolanes often function as antimicrobial or antiparasitic agents. researchgate.net This activity is a defense mechanism that protects the producing organism from infection. For instance, dimeric aristolanes known as Aurisins, isolated from a marine-derived fungus, have demonstrated activity against the malaria parasite Plasmodium falciparum and the bacterium Mycobacterium tuberculosis. rsc.org This indicates a clear role in combating pathogenic microbes. Similarly, other fungal sesquiterpenes have shown efficacy against various parasites, including Leishmania and Trypanosoma. nih.gov Studies also evaluate aristolane compounds for their activity against a range of human, aquatic, and plant pathogenic bacteria and fungi, underscoring their broad role in mediating pathogenic interactions. acs.org

Table 2: Aristolane Compounds and their Role in Pathogenic Interactions

| Compound Name | Source Type | Pathogen Targeted |

| Aurisin A | Fungus | Plasmodium falciparum, Mycobacterium tuberculosis rsc.org |

| Aurisin G | Fungus | Plasmodium falciparum rsc.org |

| Aurisin K | Fungus | Plasmodium falciparum, Mycobacterium tuberculosis rsc.org |

Compound Index

Theoretical and Computational Chemistry Approaches to Aristolane Research

Quantum Mechanical (QM) Calculations for Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. These methods have been pivotal in resolving structural ambiguities and predicting the chemical behavior of aristolane and its derivatives.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like sesquiterpenoids. rsc.org In the context of aristolane research, DFT is extensively used for geometry optimization, providing accurate three-dimensional structures that are crucial for understanding stereochemistry and conformational preferences. These optimized geometries serve as the foundation for subsequent calculations of spectroscopic properties and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to excited states, enabling the calculation of electronic transition energies and intensities. nih.govcore.ac.uknih.gov This capability is particularly valuable for predicting UV-Vis and Electronic Circular Dichroism (ECD) spectra, which are instrumental in determining the absolute configuration of chiral centers in newly isolated aristolane derivatives. nih.gov By comparing the theoretically calculated spectra with experimental data, researchers can confidently assign the stereochemistry of these complex natural products.

Table 1: Representative Applications of DFT and TD-DFT in Sesquiterpenoid Research